molecular formula C4H6BrF B6280811 rac-(1R,2R)-1-bromo-2-fluorocyclobutane CAS No. 2309431-49-8

rac-(1R,2R)-1-bromo-2-fluorocyclobutane

Cat. No.: B6280811
CAS No.: 2309431-49-8
M. Wt: 152.99 g/mol
InChI Key: WCOXLGTZIDLICY-QWWZWVQMSA-N
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Description

rac-(1R,2R)-1-bromo-2-fluorocyclobutane is a chiral compound with significant interest in various fields of research and industry. This compound is characterized by the presence of both bromine and fluorine atoms attached to a cyclobutane ring, making it a valuable molecule for studying stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-bromo-2-fluorocyclobutane typically involves the halogenation of cyclobutane derivatives. One common method includes the bromination of 2-fluorocyclobutane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control over reaction parameters, leading to higher selectivity and reduced by-product formation. Additionally, the scalability of these methods ensures consistent production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-bromo-2-fluorocyclobutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: 2-fluorocyclobutanol

    Elimination: 1-fluorocyclobutene

    Oxidation: Corresponding ketones

    Reduction: Cyclobutane derivatives

Scientific Research Applications

rac-(1R,2R)-1-bromo-2-fluorocyclobutane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-bromo-2-fluorocyclobutane involves its interaction with various molecular targets. The presence of both bromine and fluorine atoms allows for unique reactivity patterns, influencing the compound’s behavior in different chemical environments. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new products. Additionally, the fluorine atom can stabilize reaction intermediates, affecting the overall reaction pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R)-1-bromo-2-fluorocyclobutane is unique due to the simultaneous presence of bromine and fluorine atoms on the cyclobutane ring. This dual halogenation imparts distinct reactivity and stereochemical properties, making it a valuable compound for studying complex reaction mechanisms and developing new synthetic methodologies .

Properties

CAS No.

2309431-49-8

Molecular Formula

C4H6BrF

Molecular Weight

152.99 g/mol

IUPAC Name

(1R,2R)-1-bromo-2-fluorocyclobutane

InChI

InChI=1S/C4H6BrF/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1

InChI Key

WCOXLGTZIDLICY-QWWZWVQMSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1F)Br

Canonical SMILES

C1CC(C1F)Br

Purity

95

Origin of Product

United States

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